molecular formula C5H10ClMn- B14367162 1-Chloropentane;manganese CAS No. 91153-65-0

1-Chloropentane;manganese

Cat. No.: B14367162
CAS No.: 91153-65-0
M. Wt: 160.52 g/mol
InChI Key: KJUSEPDABJMYKU-UHFFFAOYSA-N
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Description

1-Chloropentane (CAS: 543-59-9) is a straight-chain chlorinated alkane with the molecular formula C₅H₁₁Cl and a molecular weight of 106.59 g/mol. It is a colorless, flammable liquid with a boiling point of 107–108°C and a melting point of -60°C . Its structure (SMILES: CCCCCCl) allows for strong London dispersion forces due to its linear geometry, contributing to higher boiling points compared to branched isomers .

1-Chloropentane is utilized in diverse applications, including:

  • Nanomaterial synthesis: Efficient removal of polystyrene (PS) spheres in graphene nanomesh production, outperforming cyclohexane due to weaker adsorption forces .
  • Enantioseparation: Acts as a solvent for chiral selectors in liquid-liquid extraction, achieving operational selectivity (α = 1.5) for L-α-methylphenylglycine amide .
  • Catalysis: Serves as a substrate in dehydrohalogenation reactions over niobium cluster catalysts, with temperature-dependent reactivity and selectivity .

Its safety profile highlights flammability, toxicity upon ingestion/inhalation, and environmental hazards, necessitating stringent handling protocols .

Properties

CAS No.

91153-65-0

Molecular Formula

C5H10ClMn-

Molecular Weight

160.52 g/mol

IUPAC Name

1-chloropentane;manganese

InChI

InChI=1S/C5H10Cl.Mn/c1-2-3-4-5-6;/h1-5H2;/q-1;

InChI Key

KJUSEPDABJMYKU-UHFFFAOYSA-N

Canonical SMILES

[CH2-]CCCCCl.[Mn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloropentane can be synthesized from 1-pentanol by treatment with hydrogen chloride. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the conversion of the alcohol to the corresponding alkyl halide .

Industrial Production Methods: In industrial settings, 1-chloropentane is produced through the chlorination of pentane. This process involves the free-radical halogenation of pentane using chlorine gas under ultraviolet light or heat to initiate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Chloropentane undergoes various types of chemical reactions, including:

    Substitution Reactions: In which the chlorine atom is replaced by another atom or group.

    Elimination Reactions: In which the chlorine atom and a hydrogen atom are removed to form an alkene.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include potassium hydroxide (KOH) and sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

    Elimination Reactions: Common reagents include strong bases such as potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Substitution Reactions: 1-Pentanol

    Elimination Reactions: Pentene

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-chloropentane in chemical reactions typically involves the formation of a carbocation intermediate. In substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom and a hydrogen atom are removed to form a double bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 1-Chloropentane vs. 2-Chloropentane vs. 3-Chloropentane

Property 1-Chloropentane 2-Chloropentane 3-Chloropentane
Boiling Point 107–108°C ~99°C (estimated) ~95°C (estimated)
Molecular Structure Linear chain Branched at C2 Branched at C3
Intermolecular Forces Stronger London forces Reduced surface area Reduced surface area
NMR Identification Distinct ¹³C signals Overlapping signals Overlapping signals

Key Insight : The linear structure of 1-chloropentane enables better molecular packing and stronger van der Waals interactions, resulting in a higher boiling point than its branched positional isomers .

Branched Isomers: 1-Chloropentane vs. 2-Methyl-2-Chlorobutane

Property 1-Chloropentane 2-Methyl-2-Chlorobutane
Boiling Point 107–108°C ~85°C (estimated)
Branching None Highly branched
Surface Area Larger Smaller

Key Insight : Branching in 2-methyl-2-chlorobutane reduces surface area and weakens intermolecular forces, lowering its boiling point by ~20°C compared to 1-chloropentane .

Homologous Series: 1-Chloropentane vs. 1-Chlorohexane vs. 1-Chlorobutane

Property 1-Chlorobutane 1-Chloropentane 1-Chlorohexane
Boiling Point ~78°C 107–108°C ~134°C
Chain Length C4 C5 C6
Diffusivity in He N/A +2% vs. estimated N/A

Key Insight : Increasing chain length enhances van der Waals interactions, raising boiling points progressively. 1-Chloropentane’s diffusivity in helium at 428 K exceeds theoretical predictions by 2%, indicating subtle molecular interactions .

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